molecular formula C15H13N5O2 B2675449 3-(2-(benzo[d][1,3]dioxol-5-ylmethyl)-2H-tetrazol-5-yl)aniline CAS No. 1219568-36-1

3-(2-(benzo[d][1,3]dioxol-5-ylmethyl)-2H-tetrazol-5-yl)aniline

Cat. No.: B2675449
CAS No.: 1219568-36-1
M. Wt: 295.302
InChI Key: SOJYURJLXXNUBQ-UHFFFAOYSA-N
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Description

3-(2-(benzo[d][1,3]dioxol-5-ylmethyl)-2H-tetrazol-5-yl)aniline is a complex organic compound that features a benzo[d][1,3]dioxole moiety, a tetrazole ring, and an aniline group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(benzo[d][1,3]dioxol-5-ylmethyl)-2H-tetrazol-5-yl)aniline typically involves multiple steps. One common approach starts with the preparation of the benzo[d][1,3]dioxole moiety, followed by the introduction of the tetrazole ring and finally the aniline group. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired transformations occur efficiently.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and ensuring the process is environmentally friendly. Techniques such as continuous flow synthesis may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(2-(benzo[d][1,3]dioxol-5-ylmethyl)-2H-tetrazol-5-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The aniline group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., Br2) and nitrating agents (e.g., HNO3) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

3-(2-(benzo[d][1,3]dioxol-5-ylmethyl)-2H-tetrazol-5-yl)aniline has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in drug discovery and development.

    Industry: It can be used in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(2-(benzo[d][1,3]dioxol-5-ylmethyl)-2H-tetrazol-5-yl)aniline involves its interaction with specific molecular targets. The benzo[d][1,3]dioxole moiety and tetrazole ring can interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    Benzo[d][1,3]dioxole derivatives: These compounds share the benzo[d][1,3]dioxole moiety and have similar chemical properties.

    Tetrazole derivatives: Compounds with a tetrazole ring exhibit similar reactivity and biological activity.

    Aniline derivatives: These compounds contain an aniline group and participate in similar chemical reactions.

Uniqueness

What sets 3-(2-(benzo[d][1,3]dioxol-5-ylmethyl)-2H-tetrazol-5-yl)aniline apart is the combination of these three functional groups in a single molecule. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research.

Properties

IUPAC Name

3-[2-(1,3-benzodioxol-5-ylmethyl)tetrazol-5-yl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5O2/c16-12-3-1-2-11(7-12)15-17-19-20(18-15)8-10-4-5-13-14(6-10)22-9-21-13/h1-7H,8-9,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOJYURJLXXNUBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CN3N=C(N=N3)C4=CC(=CC=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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